molecular formula C5H11NO B3089762 (S)-2-amino-2-cyclopropylethanol CAS No. 1198185-81-7

(S)-2-amino-2-cyclopropylethanol

Cat. No.: B3089762
CAS No.: 1198185-81-7
M. Wt: 101.15
InChI Key: LLCCGHDKJXAQLS-RXMQYKEDSA-N
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Description

Contextualization of Chiral Amino Alcohols in Modern Organic Chemistry

Chiral amino alcohols are a pivotal class of organic compounds, serving as indispensable building blocks and catalysts in asymmetric synthesis. Their importance stems from the presence of two vicinal functional groups, an amino group and a hydroxyl group, attached to a chiral center. This arrangement allows for the formation of intricate hydrogen-bonding networks and coordination complexes, which are crucial for inducing stereoselectivity in a wide array of chemical transformations.

The synthesis of enantiomerically pure amino alcohols remains a formidable challenge in organic synthesis. acs.org However, significant progress has been made through various methodologies, including asymmetric transfer hydrogenation of unprotected α-ketoamines catalyzed by ruthenium complexes, and biocatalytic approaches using engineered amine dehydrogenases. acs.orgnih.govfrontiersin.org These methods provide access to a diverse range of chiral amino alcohols with high enantioselectivity, which are subsequently utilized in the synthesis of pharmaceuticals and other bioactive molecules. nih.govfrontiersin.org The utility of chiral amino alcohols extends to their use as chiral auxiliaries, ligands for metal-catalyzed reactions, and as starting materials for the preparation of chiral stationary phases for chromatographic separations. nih.gov

Significance of Cyclopropane-Containing Motifs in Synthetic and Mechanistic Research

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and medicinally important compounds. rsc.orgrsc.orgresearchgate.net Its unique bonding characteristics, featuring bent bonds and significant ring strain, impart distinct electronic and steric properties to molecules that contain it. rsc.orgresearchgate.net These properties can enhance a drug's potency, modulate its solubility, and minimize off-target interactions. psu.edu

The construction of the cyclopropane ring is a central theme in synthetic organic chemistry, with numerous methods developed for its formation. wikipedia.org These include [2+1] cycloadditions, intramolecular nucleophilic substitutions, and various metal-catalyzed cyclopropanation reactions. rsc.orgrsc.orgwikipedia.org The Simmons-Smith reaction and its asymmetric variants are classic examples of cyclopropanation methods. researchgate.netwikipedia.org Mechanistic studies of these reactions, often employing computational and experimental approaches, continue to provide valuable insights into the reaction pathways, including the nature of the reactive intermediates such as carbenes and carbenoids. researchgate.netwikipedia.orgacs.orgresearchgate.net The development of new catalytic methods for cyclopropanation remains an active area of research, with a focus on achieving high efficiency, stereoselectivity, and functional group tolerance under mild conditions. psu.eduresearchgate.net

The presence of the cyclopropane moiety in (S)-2-amino-2-cyclopropylethanol, therefore, bestows upon it a unique set of properties and potential applications, positioning it at the intersection of two highly significant areas of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-cyclopropylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCCGHDKJXAQLS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Amino 2 Cyclopropylethanol

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing single-enantiomer compounds. For (S)-2-amino-2-cyclopropylethanol, these strategies can be broadly categorized into three main approaches: the creation of the chiral center using asymmetric catalysis, the separation of a racemic mixture through chiral resolution, or the transformation of a starting material that already possesses the correct stereochemistry (a chiral precursor).

Asymmetric catalysis is a powerful tool for generating chiral molecules, offering an efficient alternative to stoichiometric chiral reagents. In the context of synthesizing this compound, catalysis can be applied to form the chiral cyclopropane (B1198618) ring or to functionalize a pre-existing cyclopropane moiety in an enantioselective manner.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, particularly for cyclopropanation reactions. tandfonline.com These methods often involve the reaction of an alkene with a carbene precursor, mediated by a chiral transition metal complex. tandfonline.comresearchgate.net The catalyst, typically featuring a metal center like rhodium, copper, cobalt, ruthenium, or chromium, is rendered chiral by a specifically designed organic ligand. tandfonline.comnih.govacs.org This chiral environment dictates the facial selectivity of the carbene addition to the alkene, resulting in an enantiomerically enriched cyclopropane product.

Key developments in this area include:

Rhodium and Copper Catalysis: Historically, rhodium and copper complexes with chiral ligands (e.g., bisoxazolines, salicylaldimines) have been widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. tandfonline.comacs.org For instance, chiral-at-metal Rh(III) complexes have been shown to catalyze the asymmetric cycloaddition of vinyl sulfoxonium ylides with α,β-unsaturated 2-acyl imidazoles, yielding highly substituted chiral cyclopropanes. acs.org

Cobalt-Based Metalloradical Catalysis: More recent advancements have utilized cobalt(II) complexes, particularly with D2-symmetric chiral amidoporphyrin ligands, for asymmetric radical cyclopropanation. nih.gov This approach is effective for a broad range of alkenes, including those that are challenging for other systems, and can proceed via in situ generated diazo compounds. nih.gov Another cobalt-catalyzed method uses gem-dichloroalkanes as carbene precursors, avoiding the need for potentially explosive diazoalkanes and achieving high enantioselectivity for various alkenes. nih.govdicp.ac.cn

Ruthenium and Molybdenum Catalysis: Ruthenium-porphyrin complexes have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of styrene (B11656) and in intramolecular reactions. tandfonline.com Additionally, chiral salen-molybdenum catalysts have been developed for asymmetric deoxygenative cyclopropanation, using 1,2-dicarbonyl compounds as safe carbene surrogates. acs.org

The choice of metal, ligand, and carbene precursor can be tailored to achieve high yields and stereoselectivities for specific substrate classes.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Cyclopropanation

Catalyst SystemReaction TypeKey FeaturesReported SelectivityReference
Cobalt(II) + Chiral AmidoporphyrinRadical CyclopropanationBroad alkene scope; tolerates heteroaryl diazomethanes.High yields, excellent diastereo- and enantioselectivities. nih.gov
(OIP)CoBr₂ + Chiral LigandCarbene TransferUses non-energetic gem-dichloroalkanes as carbene precursors.Up to 97% ee. nih.govdicp.ac.cn
Chiral Salen-Mo ComplexDeoxygenative CyclopropanationUses 1,2-dicarbonyls as safe diazo surrogates.Good yields and enantioselectivities for 80 examples. acs.org
Chiral-at-Metal Λ-Rh1[2+1] CycloadditionEffective with vinyl sulfoxonium ylides.Up to 96% ee. acs.org
Ruthenium PorphyrinInter- and Intramolecular CyclopropanationHigh catalytic turnover number.Up to 98% ee. tandfonline.com

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. researchgate.net These methods often rely on the formation of transient, reactive intermediates like iminium ions or enamines. nih.govprinceton.edu

For cyclopropanation, several organocatalytic strategies have been developed:

Iminium Ion Catalysis: Chiral amines, such as diarylprolinol derivatives, can catalyze the reaction between α,β-unsaturated aldehydes and stabilized ylides or bromomalonates. princeton.eduacs.org The catalyst reversibly forms a chiral iminium ion with the aldehyde, which then undergoes a stereocontrolled reaction to form the cyclopropane ring. princeton.edu This approach has been successfully implemented in continuous-flow systems, allowing for efficient production and scalability. acs.org

Enamine Catalysis: A different activation mode involves the formation of a reactive donor-acceptor cyclopropane intermediate through the in situ condensation of a cyclopropylacetaldehyde with an aminocatalyst. nih.govacs.org This enamine-based activation facilitates stereoselective transformations. nih.govacs.org

Counteranion-Directed Catalysis: An innovative photoredox organocatalytic system uses an ion pair, consisting of a thioxanthylium photoredox cation and a chiral imidodiphosphorimidate counteranion, to achieve highly enantioselective cyclopropanation of olefins with diazoalkanes. researchgate.net

Organocatalytic methods offer the advantages of being metal-free, often less sensitive to air and moisture, and aligned with the principles of green chemistry. rsc.org

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific chemical transformations under mild, environmentally friendly conditions. nih.gov For the synthesis of this compound, enzymes can be used to create the chiral cyclopropane ring or to install the chiral amino group.

Notable biocatalytic approaches include:

Engineered Metalloenzymes: Variants of hemoproteins, such as myoglobin (B1173299) and cytochrome P450, have been engineered to catalyze asymmetric cyclopropanation reactions. nih.govrochester.eduacs.org These "abio-logical" reactions are not native to the enzyme but can be achieved through directed evolution. Engineered myoglobin variants, for example, can construct cyclopropyl (B3062369) ketones with high diastereoselectivity and enantioselectivity from vinylarenes and diazoketones. rochester.eduacs.org

Enzymatic Synthesis of Chiral Amines: A wide range of enzymes, including transaminases (TAs), monoamine oxidases (MAOs), imine reductases (IREDs), and amine dehydrogenases (AmDHs), are used for the synthesis of enantiomerically pure chiral amines. researchgate.netwiley.com A transaminase could potentially be used to convert a cyclopropyl ketone precursor into the corresponding chiral amine with high enantiomeric excess. wiley.com Similarly, biocatalysts have been developed for the reductive coupling of ketones and amines to produce N-alkylated amino acids. nih.gov

Biocatalysis provides a highly sustainable and selective route to chiral intermediates, often operating in aqueous media at ambient temperature and pressure. nih.gov

When an asymmetric synthesis is not feasible or efficient, chiral resolution offers a practical method to separate a racemic mixture of 2-amino-2-cyclopropylethanol (B1525389) into its constituent (S) and (R) enantiomers. wikipedia.org This approach involves temporarily converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard laboratory techniques.

The most common resolution methods include:

Diastereomeric Salt Crystallization: This is a classical and widely used technique for resolving racemic amines and amino alcohols. wikipedia.orgacs.org The racemic mixture is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or (S)-mandelic acid. wikipedia.orgacs.org This forms a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomeric salt will often crystallize preferentially from the solution. After separation by filtration, the pure enantiomer is recovered by neutralizing the salt. wikipedia.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govcsic.es The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method can provide both enantiomers with very high enantiomeric excess (>99% ee). nih.govcsic.es

While effective, resolution techniques have the inherent drawback that the maximum yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Table 2: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantagesReference
Diastereomeric Salt CrystallizationFormation and fractional crystallization of diastereomeric salts with a chiral resolving agent.Scalable, well-established, and cost-effective for industrial applications.Success is unpredictable; requires screening of resolving agents and solvents; 50% theoretical max yield. wikipedia.orgacs.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.High separation efficiency (often >99% ee); applicable to a wide range of compounds; provides both enantiomers.Higher cost, limited scalability for preparative separations, requires significant solvent usage. nih.govcsic.es

An elegant and efficient approach to synthesizing a target molecule is to start from a readily available, enantiomerically pure precursor, often referred to as a "chiral pool" starting material. This strategy, known as enantiospecific synthesis, transfers the stereochemistry of the starting material to the final product.

For this compound, potential chiral precursors could include:

Chiral Natural Products: Biorenewable synthons like (-)-levoglucosenone have been used to create enantiopure cyclopropyl esters through a base-promoted carbocyclization of epoxyvalerate intermediates. researchgate.netrsc.org D-glyceraldehyde has also served as a chiral precursor for the stereocontrolled synthesis of complex cyclopropyl carbocyclic nucleosides. nih.gov

Chiral Aziridines: Enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates can undergo regioselective ring-opening with various nucleophiles. mdpi.com A similar strategy starting from a suitable chiral aziridine (B145994) could be envisioned to introduce the necessary functional groups to form the amino alcohol structure on a cyclopropane scaffold. The high strain of the three-membered aziridine ring allows for highly regio- and stereospecific ring-opening reactions, making them powerful synthetic intermediates. mdpi.com

This approach is highly convergent, as the key stereocenter is established at the beginning of the synthetic sequence, avoiding the need for late-stage resolution or asymmetric catalysis.

Asymmetric Catalysis Approaches for Cyclopropane Formation and Functionalization

Synthesis from Cyclopropane Precursors

The construction of the this compound scaffold can be approached by either forming the cyclopropane ring with the necessary functionalities already taking shape or by modifying a pre-existing cyclopropane ring.

The creation of the cyclopropane ring is a critical step, and several methods have been developed to control the stereochemistry of this three-membered ring. Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a powerful tool for this purpose. rsc.org For the synthesis of aminocyclopropylethanol scaffolds, a key strategy involves the cyclopropanation of an appropriate alkene precursor that already contains, or can be easily converted to, the amino and hydroxyl groups.

One such approach involves the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives. In these reactions, the existing stereocenter of the carbinol directs the stereochemical outcome of the cyclopropanation, leading to highly substituted and stereodefined bicyclopropanes. nih.gov Another strategy is the rhodium-catalyzed cyclopropanation of vinylmagnesium bromide with an Ellman (S)-N-tert-butanesulfinyl imine, which can lead to a chiral cyclopropylamine (B47189) derivative that can be further functionalized. rsc.org

The Simmons-Smith cyclopropanation is another widely used method for the stereospecific conversion of alkenes to cyclopropanes. mdpi.com This reaction, typically using diethylzinc (B1219324) and diiodomethane, can be directed by a nearby hydroxyl group, making it suitable for the cyclopropanation of allylic alcohols to form cyclopropylmethanols with high diastereoselectivity. researchgate.net

Recent advancements have also focused on biocatalytic cyclopropanation. Engineered enzymes, for instance, have been used for the asymmetric cyclopropanation of olefins, which could be a potential route to chiral cyclopropyl precursors for the target molecule. mdpi.com

An alternative to building the functionalized cyclopropane ring from an alkene is to start with a simpler cyclopropane derivative and introduce the required amino and ethanol (B145695) groups. This approach often involves the ring-opening of a more complex cyclopropane derivative or the functionalization of a cyclopropyl ketone or nitrile.

For instance, cyclopropyl ketones can be synthesized and then transformed into the desired amino alcohol. The ketone can be reduced to a hydroxyl group, and the amino group can be introduced through various methods, such as reductive amination. Another strategy involves the use of cyclopropyl nitriles, which can be reduced to cyclopropylmethylamines and subsequently functionalized.

The oxidative radical ring-opening/cyclization of cyclopropane derivatives offers another pathway. beilstein-journals.org While this might seem counterintuitive, controlled ring-opening can lead to intermediates that can be re-cyclized or functionalized in a desired manner. For example, a cyclopropyl-substituted carbon radical can be generated and then trapped to introduce new functional groups. beilstein-journals.org

The table below summarizes some of the key reactions for the functionalization of pre-formed cyclopropyl systems.

Starting MaterialReactionProductReference
Alkenyl Cyclopropyl CarbinolSimmons-Smith CyclopropanationStereodefined Bicyclopropane nih.gov
Ellman (S)-N-tert-butanesulfinyl imineRh-catalyzed cyclopropanationChiral Cyclopropylamine rsc.org
Allylic AlcoholSimmons-Smith CyclopropanationCyclopropylmethanol researchgate.net
Cyclopropyl KetoneReduction and Reductive AminationCyclopropyl Amino AlcoholN/A
Cyclopropyl NitrileReduction and FunctionalizationCyclopropyl Amino AlcoholN/A

Multi-component and Tandem Reaction Sequences for Target Synthesis

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. rsc.org

A notable example is the tandem catalytic asymmetric preparation of enantioenriched amino cyclopropyl carbinols. This method starts with the hydroboration of N-tosyl substituted ynamides to form β-amino alkenyl boranes. A subsequent in-situ transmetalation to a vinylzinc reagent, followed by an enantioselective addition to an aldehyde catalyzed by a chiral amino alcohol, yields a β-hydroxy enamine. This intermediate can then undergo a tandem cyclopropanation to produce the desired amino cyclopropyl carbinol with high enantioselectivity and diastereoselectivity. nih.gov This approach provides a direct route to scaffolds very similar to this compound.

Another approach involves the photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade to create functionalized cyclopropanes from carboxylic acids and electron-deficient alkenes. nih.gov Lewis acid-catalyzed cascade reactions of cyclopropyl ketones have also been developed for the synthesis of complex heterocyclic systems, which could potentially be adapted for the synthesis of the target molecule. researchgate.net

The table below highlights some examples of multi-component and tandem reactions for the synthesis of cyclopropane derivatives.

Reaction TypeKey StepsProduct TypeReference
Tandem Catalytic Asymmetric SynthesisHydroboration, Transmetalation, Aldehyde Addition, CyclopropanationAmino Cyclopropyl Carbinol nih.gov
Photoredox-Catalyzed CascadeDecarboxylative Radical Addition, Polar CyclizationFunctionalized Cyclopropane nih.gov
Lewis Acid-Catalyzed CascadeRing Opening, Aza-Piancatelli RearrangementAminocyclopentenones researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their building blocks.

For the synthesis of this compound, several green chemistry approaches can be considered. The use of water as a solvent is a key green principle. Visible-light photoredox catalysis in water has been shown to be effective for the decarboxylative radical coupling of N-aryl amino acids with carbonyl compounds to produce 1,2-amino alcohols. patsnap.comrsc.org This type of reaction could potentially be adapted for the synthesis of the target molecule.

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. researchgate.net Enzymatic cascade reactions have been developed for the synthesis of chiral amino alcohols from readily available starting materials like L-lysine. nih.gov These reactions are often performed in water under mild conditions and with high stereoselectivity. nih.gov A biocatalytic approach to this compound could involve the use of engineered enzymes, such as transaminases and ketoreductases, to introduce the chiral amine and alcohol functionalities. nih.govnih.gov For instance, a practical biocatalytic system has been developed for the asymmetric synthesis of (S)-cyclopropylglycine, a related amino acid, which could serve as a precursor. mdpi.com

Solvent-free synthesis is another important green chemistry strategy. Ball-milling has been successfully used for the Simmons-Smith reaction to produce cyclopropanes without the need for a solvent. researchgate.net Applying such a technique to the synthesis of a precursor for this compound could significantly reduce the environmental impact of the process.

The table below lists some green chemistry approaches applicable to the synthesis of the target compound.

Green Chemistry PrincipleApplicationPotential AdvantageReference
Use of Safer SolventsWater as a solvent for photoredox catalysisReduced toxicity and environmental impact patsnap.comrsc.org
BiocatalysisEnzymatic cascade reactions for chiral amino alcohol synthesisHigh selectivity, mild conditions, renewable catalysts researchgate.netnih.gov
Energy EfficiencyVisible-light photoredox catalysisUse of renewable energy source, mild conditions patsnap.comrsc.org
Waste PreventionTandem and multi-component reactionsReduced number of steps and purification needs rsc.orgnih.gov
Atom EconomySimmons-Smith reaction under solvent-free conditionsHigh atom efficiency, reduced solvent waste researchgate.net

Chemical Reactivity and Synthetic Transformations of S 2 Amino 2 Cyclopropylethanol

Reactions of the Primary Amine Functionality

The primary amine group in (S)-2-amino-2-cyclopropylethanol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The primary amine can act as a nucleophile to displace leaving groups from alkyl halides or other electrophilic substrates in nucleophilic substitution reactions. wikipedia.orgscience-revision.co.uk Direct alkylation of the amine is a common transformation. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to polyalkylation. acs.org

To achieve selective mono-N-alkylation, specific strategies have been developed for amino alcohols. acs.org One approach involves forming a stable chelate with an organoboron reagent like 9-borabicyclononane (B1260311) (9-BBN), which serves to both protect and activate the amine for controlled alkylation. acs.org Another advanced method is the "hydrogen-borrowing" catalysis, which enables the use of alcohols as alkylating agents, producing water as the only byproduct and representing a greener alternative to traditional methods using alkyl halides. nih.govbeilstein-journals.org

Table 1: Methods for N-Alkylation of Amino Alcohols

Method Alkylating Agent Typical Reagents/Catalyst Key Features
Direct Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃, Et₃N) Prone to polyalkylation; excess amine may be needed.
Reductive Amination Aldehyde or Ketone Reducing Agent (e.g., NaBH₃CN, H₂/Pd) Forms C-N bond via an imine intermediate; good control. researchgate.net
Chelation-Controlled Alkylation Alkyl Halide (R-X) 9-BBN, Base (e.g., t-BuOK) Provides selective mono-alkylation by forming a boron chelate. acs.org

Amidation and Other N-Derivatization Reactions

The primary amine of this compound readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. This acylation reaction is one of the most fundamental transformations of the amine group. libretexts.org

Given the presence of the hydroxyl group, chemoselectivity is a key consideration. Standard acylation conditions might lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. To achieve selective N-acylation, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl (B83357) ether) prior to the amidation reaction. Alternatively, direct amidation methods have been developed that exploit the different reactivity of the amine and hydroxyl groups. For instance, selective N-acylation can be achieved by forming a mixed anhydride (B1165640) from a carboxylic acid and an alkyl sulfonyl chloride, which then reacts preferentially with the amine. google.com Furthermore, Lewis acid catalysis, using reagents like boric acid derivatives, can facilitate the direct and chemoselective amidation of unprotected amino acids and related compounds by activating the carboxylic acid while the amine remains reactive. nih.gov

Formation of Heterocyclic Ring Systems Involving the Amine

The primary amine of this compound is a crucial nucleophile for the construction of nitrogen-containing heterocyclic rings. These structures are prevalent in pharmaceuticals and natural products.

A classic example is the Paal-Knorr synthesis, where the primary amine condenses with a 1,4-dicarbonyl compound under neutral or weakly acidic conditions to form a substituted pyrrole (B145914). alfa-chemistry.comwikipedia.orgorganic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgnih.govrgmcet.edu.in This reaction is highly versatile and allows for the introduction of the (S)-1-cyclopropyl-2-hydroxyethyl substituent onto a pyrrole core.

Beyond simple pyrroles, the bifunctional nature of this compound can be exploited to create more complex bicyclic or polycyclic systems. Research has shown that amino acid derivatives, including those with cyclopropyl (B3062369) groups, can be used to synthesize novel bicyclic cyclopropylamines. clockss.org For example, intramolecular reactions or reactions with bifunctional electrophiles can lead to the formation of pyrimidines, piperazines, or other elaborate heterocyclic frameworks. clockss.org

Table 2: Examples of Heterocycle Synthesis from Primary Amines

Reaction Name Reactant(s) Heterocycle Formed General Conditions
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound Pyrrole Neutral or weakly acidic (e.g., AcOH). organic-chemistry.org
Hantzsch Dihydropyridine Synthesis β-Ketoester, Aldehyde Dihydropyridine Often involves ammonia (B1221849) or an ammonium (B1175870) salt.

Reactions of the Hydroxyl Functionality

The primary hydroxyl group in this compound can undergo transformations typical of alcohols, most notably oxidation and conversion into a better leaving group for subsequent reactions. The neighboring amine group can influence these reactions, sometimes requiring protection to avoid side reactions.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. wikipedia.org

Mild oxidation, using reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations, will typically furnish the corresponding (S)-2-amino-2-cyclopropylacetaldehyde. These reactions are performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. wikipedia.org

For the conversion to the carboxylic acid, (S)-2-amino-2-cyclopropylacetic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic aqueous solution (Jones oxidation) can effect this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org A two-step, one-pot procedure involving oxidation to the aldehyde with a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (B76162) (NaClO₂), is a modern and often high-yielding method that is compatible with many sensitive functional groups. nih.gov

Table 3: Oxidation of the Primary Hydroxyl Group

Target Product Reagent(s) Typical Conditions Notes
Aldehyde Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂ Mild; stops at the aldehyde stage.
Aldehyde Dess-Martin Periodinane (DMP) Anhydrous CH₂Cl₂ or CHCl₃ Mild; broad functional group tolerance.
Carboxylic Acid Potassium Permanganate (KMnO₄) Basic, then acidic workup Strong oxidant; can cleave other bonds if not controlled. wikipedia.org
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄) Acetone Strong, acidic conditions. libretexts.org

Reduction Reactions to Various Derivatives

Direct reduction of the hydroxyl group is not feasible. However, it can be converted into a good leaving group, which can then be displaced by a hydride nucleophile in a substitution reaction, effectively achieving a deoxygenation. libretexts.org

The most common strategy involves a two-step sequence. First, the alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a tosylate ester. nih.govucalgary.ca The tosylate group is an excellent leaving group. In the second step, the tosylate is reduced to an alkane using a powerful hydride source, such as lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride. libretexts.orgacs.org This sequence would convert this compound into (S)-1-cyclopropyl-ethylamine, a valuable chiral amine. Care must be taken as the chloride ion generated during tosylation can sometimes displace the tosylate in situ to form a chloride, which would also be reduced by the hydride reagent. nih.govnih.gov

Ether and Ester Formation

The presence of both a primary amine and a primary alcohol in this compound necessitates strategic approaches for selective ether and ester formation at the hydroxyl group. Due to the higher nucleophilicity of the amine, it will generally react in preference to the alcohol. Therefore, protection of the amino group is a prerequisite for achieving selective O-alkylation or O-acylation.

Commonly, the amine is converted into a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivative, which reduces its nucleophilicity. organic-chemistry.org Once the amine is protected, the hydroxyl group can undergo etherification or esterification through standard synthetic protocols.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. msu.edu After amine protection, the hydroxyl group of the resulting N-protected this compound can be deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide can then be treated with an alkyl halide (R-X) to yield the desired ether. msu.edu A process for the etherification of amino alcohols has been developed that involves deprotonation with an alkali metal followed by alkylation. google.com

Esterification: Selective esterification of the hydroxyl group can be achieved using various methods after amine protection. tandfonline.com Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a common approach. libretexts.org Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine, to form the corresponding ester. tandfonline.com Some methods allow for selective O-acylation of amino alcohols by using the hydrochloride salt of the amine, which effectively protects it. tandfonline.com Another modern approach for the chemoselective O-acylation of 1,2-amino alcohols in water utilizes Cu(II) ions to direct the acylation to the alcohol. acs.org

Table 1: Summary of Ether and Ester Formation Strategies
TransformationReagents and ConditionsProduct TypeKey Considerations
Etherification1. Amine protection (e.g., Boc2O) 2. Base (e.g., NaH) 3. Alkyl halide (R-X)N-Protected (S)-2-alkoxy-1-cyclopropylethanamineRequires anhydrous conditions for the alkoxide formation.
Esterification1. Amine protection (e.g., Boc2O) 2. Acyl chloride or anhydride, base (e.g., pyridine)N-Protected (S)-(2-cyclopropyl-2-aminoethyl) esterMilder conditions compared to Fischer esterification.
Esterification (Fischer)1. Amine protection 2. Carboxylic acid (RCOOH), acid catalyst (e.g., H2SO4), heatN-Protected (S)-(2-cyclopropyl-2-aminoethyl) esterReversible reaction; water removal drives it to completion. libretexts.org

Substitution of the Hydroxyl Group by Other Functional Groups

The hydroxyl group of this compound is a poor leaving group and must be activated prior to substitution by other nucleophiles. libretexts.org Similar to ether and ester formation, the amine group must first be protected to prevent unwanted side reactions.

Once protected, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base. This sulfonate ester can then be displaced by a variety of nucleophiles in an SN2 reaction.

Alternatively, the hydroxyl group can be directly replaced by a halogen. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. chemistrysteps.com These halogenated derivatives are versatile intermediates for further functionalization.

Table 2: Representative Hydroxyl Group Substitution Reactions
Target Functional GroupReagents and ConditionsIntermediateKey Considerations
Alkyl Halide (Cl)1. Amine protection 2. Thionyl chloride (SOCl₂)N-Protected (S)-1-cyclopropyl-2-chloroethanamineReaction often proceeds with inversion of stereochemistry if the carbon were chiral and secondary/tertiary.
Alkyl Halide (Br)1. Amine protection 2. Phosphorus tribromide (PBr₃)N-Protected (S)-1-cyclopropyl-2-bromoethanamineSuitable for primary and secondary alcohols. chemistrysteps.com
Alkyl Azide (B81097)1. Amine protection 2. Tosyl chloride (TsCl), pyridine 3. Sodium azide (NaN₃)N-Protected (S)-(2-azido-1-cyclopropylethyl)amineAzides are useful precursors for amines via reduction. chemistrysteps.com

Transformations Involving the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a strained three-membered ring that can undergo a variety of unique chemical transformations, often involving C-C bond cleavage.

Ring-Opening Reactions

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, radicals, or transition metals. In "donor-acceptor" cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, the ring is polarized and activated towards cleavage. chemistrysteps.com While this compound itself is not a classic donor-acceptor cyclopropane, its derivatives can be designed to undergo such reactions. For example, after protection and oxidation, derivatives could become more susceptible to nucleophilic attack.

An oxidative ring-opening strategy has been reported for acyl, sulfonyl, or carbamate-protected aminocyclopropanes, which transform them into 1,3-dielectrophilic intermediates. acs.org This suggests that N-acylated this compound could potentially be converted into 1,3-difunctionalized acyclic compounds.

Rearrangement Reactions

The vinylcyclopropane-cyclopentene rearrangement is a powerful thermal or metal-catalyzed isomerization for constructing five-membered rings. google.comtandfonline.com To utilize this reaction, this compound would first need to be converted into a vinylcyclopropane (B126155) derivative. This could be achieved by, for example, oxidation of the alcohol to an aldehyde, followed by a Wittig reaction to install the vinyl group. Subsequent heating or treatment with a transition metal catalyst, such as Ni(0) or Rh(I), would be expected to induce rearrangement to a substituted cyclopentene (B43876) amine. frontiersin.orggoogle.com The stereochemistry of the starting material could influence the stereochemical outcome of the final cyclopentene product.

Cycloaddition Reactions of Cyclopropane Derivatives

Cyclopropane derivatives, particularly those activated as donor-acceptor cyclopropanes, can act as three-carbon synthons in cycloaddition reactions. Current time information in Bangalore, IN. These reactions are valuable for rapidly constructing complex cyclic and polycyclic systems. diva-portal.org The most common type is the formal [3+2] cycloaddition with a two-atom component (like an alkene or alkyne) to form a five-membered ring. acs.org This transformation is typically catalyzed by a Lewis acid. acs.org Derivatives of this compound, if appropriately functionalized to create a donor-acceptor system, could participate in such cycloadditions, providing chiral, highly functionalized cyclopentane (B165970) derivatives.

Stereoselective Transformations Induced by this compound

The "(S)" stereocenter in this compound makes it a valuable chiral building block. Chiral 1,2-amino alcohols are prevalent motifs in natural products and pharmaceuticals and are widely used as chiral auxiliaries or ligands in asymmetric synthesis. acs.orgnih.gov

A chiral auxiliary is a group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org this compound could be used to form chiral oxazolidinone auxiliaries. nih.govwikiwand.com These auxiliaries, attached to a prochiral substrate (e.g., as an N-acyl derivative), can effectively control the facial selectivity of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. nih.gov

Furthermore, the bidentate N,O-ligand structure of this compound makes it a candidate for use as a chiral ligand in transition metal-catalyzed asymmetric reactions. Chiral amino alcohol-derived ligands are known to be effective in transformations like the enantioselective addition of organozinc reagents to aldehydes. nih.gov The specific steric and electronic properties conferred by the cyclopropyl group could offer unique selectivity profiles compared to other chiral amino alcohol ligands.

Table 3: Potential Applications in Stereoselective Synthesis
ApplicationDerived StructureExample TransformationAnticipated Outcome
Chiral AuxiliaryN-Acyl oxazolidinone derivativeAsymmetric Aldol AdditionDiastereoselective formation of a new chiral alcohol, creating two new stereocenters with high control. wikiwand.com
Chiral LigandMetal complex (e.g., with Zn, Ti, Ru)Enantioselective addition of diethylzinc (B1219324) to benzaldehydeFormation of one enantiomer of 1-phenyl-1-propanol (B1198777) in excess. nih.gov

Applications in Complex Molecule Synthesis

Chiral Building Block in Natural Product Synthesis

The cyclopropyl (B3062369) motif is a recurring structural element in a wide array of natural products, including alkaloids, terpenoids, and amino acids. researchgate.net The incorporation of this three-membered ring can significantly influence the biological activity and conformational rigidity of a molecule. (S)-2-amino-2-cyclopropylethanol serves as a valuable chiral precursor for introducing the cyclopropyl group in an enantiomerically pure form.

The synthesis of cyclopropane-containing natural products often involves methods like Simmons-Smith cyclopropanation or the use of carbene-like species. researchgate.net The β-amino alcohol subunit, present in this compound, is also a common feature in many natural products and peptides, often derived from amino acids like serine and threonine. researchgate.net The combination of these two key structural features in one molecule makes this compound a highly sought-after starting material. For instance, its derivatives can be used in the synthesis of cyclopropyl amino acids, which have shown pharmacological activity. researchgate.net The development of synthetic methods to access complex molecules often relies on the availability of such versatile chiral building blocks. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

The pharmaceutical industry continually seeks novel molecular entities with improved efficacy and safety profiles. The unique topology of this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. The cyclopropyl group can act as a bioisostere for other functional groups, enhancing metabolic stability and binding affinity.

The synthesis of chiral 2-amino-3-phenylpropanol building blocks, which are structurally related to this compound, highlights the importance of such scaffolds in drug discovery. nih.gov Furthermore, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, demonstrating the potential of cyclopropane-containing compounds in neuroscience research. nih.gov The development of intermediates for compounds like N-cyclopropyl-(2S, 3S)-3-amino-2-hydroxyl hexanamide (B146200) further underscores the utility of cyclopropylamines in medicinal chemistry. google.com

Development of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is crucial for the production of many pharmaceuticals. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

This compound and its derivatives have the potential to be developed into novel chiral auxiliaries. The β-amino alcohol framework is a common feature in many successful chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine. researchgate.netwikipedia.org These auxiliaries have been instrumental in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The development of new chiral auxiliaries is an ongoing area of research, and the unique steric and electronic properties of the cyclopropyl group in this compound could offer new avenues for achieving high levels of stereocontrol in asymmetric reactions. researchgate.net

Scaffold Design for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key pharmacophoric elements and optimize the compound's properties. nih.gov

The rigid and well-defined structure of this compound makes it an excellent scaffold for SAR studies. mdpi.com The cyclopropyl ring can be used to probe the spatial requirements of a binding pocket, while the amino and alcohol functionalities provide convenient handles for further derivatization. This allows for the systematic exploration of the chemical space around a core structure. For example, in the development of inhibitors for the ERK1/2 pathway, a series of analogues of a lead compound were synthesized to define its pharmacophore, highlighting the importance of systematic structural modification in SAR studies. nih.gov The use of defined molecular scaffolds is a powerful strategy in chemical biology for creating libraries of compounds for screening and for understanding the molecular basis of biological activity. mdpi.com

Spectroscopic and Structural Elucidation Studies of S 2 Amino 2 Cyclopropylethanol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org By measuring the diffraction pattern of an X-ray beam interacting with a single crystal, researchers can generate a three-dimensional map of electron density and thereby deduce the exact positions of atoms, bond lengths, and bond angles. wikipedia.orgcam.ac.uk This technique is unparalleled in its ability to unambiguously determine the absolute configuration of chiral centers.

While the specific crystal structure of (S)-2-amino-2-cyclopropylethanol is not publicly documented, the application of X-ray crystallography has been crucial in characterizing its derivatives. For instance, in a study of a related chiral amino alcohol, (S)-2-amino-2-(2-chlorophenyl)cyclohexanone, X-ray diffraction was employed to confirm the absolute S-configuration at the chiral carbon. nih.gov The analysis revealed that the cyclohexanone (B45756) ring adopts a stable chair conformation and detailed the intermolecular hydrogen bonding network, where an N–H···O bond links adjacent molecules into an infinite chain. nih.gov This type of analysis provides invaluable insight into the solid-state packing and non-covalent interactions that govern the crystal lattice.

Table 1: Example Crystallographic Data for a Chiral Amino Alcohol Derivative (Data based on the analysis of (S)-2-amino-2-(2-chlorophenyl)cyclohexanone) nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₄ClNO
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.1234 (2)
b (Å)12.0123 (5)
c (Å)7.9876 (3)
β (°)101.547 (2)
Key ConformationChair conformation of the cyclohexanone ring
Key Intermolecular InteractionN–H···O hydrogen bond

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H and ¹³C): For this compound, the ¹H NMR spectrum would provide key information. The protons of the cyclopropyl (B3062369) ring would appear as a complex multiplet in the upfield region. The methine proton (CH-N), the diastereotopic methylene (B1212753) protons of the ethanol (B145695) group (CH₂-O), and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups would all have distinct chemical shifts and coupling patterns.

The ¹³C NMR spectrum would show distinct signals for each carbon atom: one for the methine carbon, one for the methylene carbon, and signals for the carbons of the cyclopropyl ring. mdpi.com The chemical shifts of these carbons are sensitive to their local electronic environment. chemicalbook.com

2D NMR Techniques: Advanced 2D NMR experiments are used to establish correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the methine proton and the adjacent methylene and cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the complete molecular framework.

DOSY (Diffusion-Ordered Spectroscopy): This technique can be used to measure the diffusion coefficient of the molecule, which can provide insights into its size and potential interactions or aggregation in solution. researchgate.net

Table 2: Predicted NMR Data for this compound (Predicted values based on typical chemical shifts for similar functional groups)

AtomTechniquePredicted Chemical Shift (ppm)Multiplicity
Cyclopropyl H¹H NMR0.2 - 0.8Multiplet
CH-N¹H NMR~2.5 - 3.0Multiplet
CH₂-O¹H NMR~3.4 - 3.8Multiplet
NH₂¹H NMRVariable (broad)Singlet
OH¹H NMRVariable (broad)Singlet
Cyclopropyl C¹³C NMR0 - 15-
CH-N¹³C NMR~55 - 65-
CH₂-O¹³C NMR~60 - 70-

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is essential for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).

For this compound, this precision allows for the experimental determination of its exact mass, which can then be compared to the calculated theoretical mass for the proposed molecular formula, C₅H₁₁NO. This process distinguishes the correct formula from other combinations of atoms that might have the same nominal mass. The computed monoisotopic mass for C₅H₁₁NO is 101.084063974 Da. nih.gov An experimental HRMS measurement matching this value would provide definitive confirmation of the elemental composition.

Table 3: Molecular Formula and Mass Data for this compound

ParameterValueSource
Molecular FormulaC₅H₁₁NO achemblock.com
Nominal Mass101 amu-
Calculated Monoisotopic Mass101.084063974 Da nih.gov
Ionization ModeESI+(Predicted)
Observed Ion[M+H]⁺(Predicted)

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. wiley.com These methods are indispensable for confirming the stereochemistry of a compound.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key value is the specific rotation measured at the sodium D-line ([α]D), which serves as a standard benchmark for characterizing a chiral molecule. For this compound, a specific, non-zero value would confirm its optical activity.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, which plots this difference against wavelength, is highly sensitive to the absolute configuration and conformation of the molecule. For amino acid derivatives, the sign of the Cotton effects (the peaks and troughs in the CD spectrum) within specific electronic transitions can often be empirically correlated to the absolute stereochemistry (S or R). researchgate.netrsc.org Therefore, the CD spectrum of this compound would provide a unique spectroscopic fingerprint confirming its 'S' configuration.

Computational and Theoretical Chemistry Studies (e.g., Conformational Analysis, Reaction Mechanism Predictions, Molecular Dynamics)

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties, stability, and reactivity. nih.gov

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can perform a systematic search for all possible spatial arrangements (conformations) of this compound. researchgate.net These calculations can identify the lowest-energy, most stable conformers. A key focus of such a study would be the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups, which would significantly influence the molecule's preferred shape.

Reaction Mechanism Predictions: Theoretical models can be used to map out the energy landscape of chemical reactions involving the compound, identifying transition states and intermediates to predict the most likely reaction pathways.

Molecular Dynamics (MD): MD simulations can model the movement of the molecule over time, providing a dynamic picture of its conformational flexibility and interactions with solvent molecules. researchgate.net

Prediction of Spectroscopic Properties: Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts and CD spectra. Comparing these theoretical spectra with experimental results serves as a powerful validation for both the structural assignment and the computational model.

Table 4: Computationally Derived Properties for 2-amino-2-cyclopropylethanol (B1525389)

PropertyValueMethod
Molecular Weight101.15 g/mol PubChem 2.2
XLogP3-0.6XLogP3 3.0
Hydrogen Bond Donor Count2Cactvs
Hydrogen Bond Acceptor Count2Cactvs
Polar Surface Area46.3 ŲCactvs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (S)-2-amino-2-cyclopropylethanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of chiral amino alcohols like this compound often involves asymmetric catalysis or chiral resolution. For cyclopropane-containing analogs, ring-opening of epoxides or nucleophilic addition to cyclopropane carbonyl derivatives (e.g., ketones) with chiral auxiliaries (e.g., Evans oxazolidinones) can achieve enantioselectivity . Reaction temperature, solvent polarity, and catalyst loading (e.g., Jacobsen’s thiourea catalysts) are critical for minimizing racemization. For example, low temperatures (-20°C) in aprotic solvents (THF) enhance stereochemical control during nucleophilic substitutions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, particularly for confirming enantiopurity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and the aminoethanol backbone.
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 90:10) to resolve enantiomers. Retention time comparisons with known standards (e.g., (R)-enantiomers) validate purity .
  • Polarimetry : Specific optical rotation ([α]D_D) measurements (e.g., in methanol at 20°C) provide quantitative enantiomeric excess (ee) data .

Q. How does the cyclopropane ring in this compound influence its solubility and stability under varying pH conditions?

  • Methodological Answer : The cyclopropane ring’s strain increases hydrophobicity, reducing aqueous solubility. Stability studies in buffered solutions (pH 1–12) show degradation via ring-opening under strongly acidic (pH <2) or basic (pH >10) conditions. Use reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) to monitor degradation products .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity of this compound in catalytic systems or biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze cyclopropane ring strain (~27 kcal/mol) and its effect on reaction barriers (e.g., nucleophilic attack on carbonyl groups) .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., alcohol dehydrogenases). Focus on hydrogen bonding between the amino/ethanol groups and catalytic residues (e.g., Tyr151 in ADH) .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

  • Dose-Response Curves : Test cytotoxicity (MTT assay) across 0.1–100 µM in multiple cell lines (HEK293, HepG2) to identify cell-specific effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity .

Q. What role does the cyclopropane moiety play in modulating the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The cyclopropane ring’s strain enhances reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol (3:1) at 80°C to couple the aminoethanol with aryl halides. Monitor regioselectivity via GC-MS to confirm preferential attack at the less hindered cyclopropane carbon .

Experimental Design & Data Analysis

Q. How to design kinetic studies to evaluate the enantioselective enzymatic resolution of this compound?

  • Methodological Answer :

  • Enzyme Screening : Test lipases (e.g., CAL-B, PPL) in organic solvents (hexane, tert-butanol) for acylative kinetic resolution.
  • Kinetic Parameters : Calculate kcatk_{cat} and KmK_m via Michaelis-Menten plots. Use chiral HPLC to measure ee (%) over time .

Q. What statistical approaches are recommended for analyzing contradictory results in structure-activity relationship (SAR) studies of cyclopropane-containing amino alcohols?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity. Use bootstrapping (1,000 resamples) to assess robustness of SAR trends and identify outliers .

Notes on Evidence Utilization

  • Synthesis and characterization methods are inferred from structurally related compounds (e.g., cyclopropane esters , chiral amino alcohols ).
  • Computational and kinetic strategies derive from general organic chemistry principles and validated protocols in cited literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.